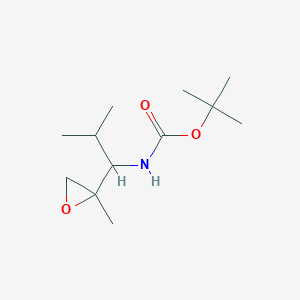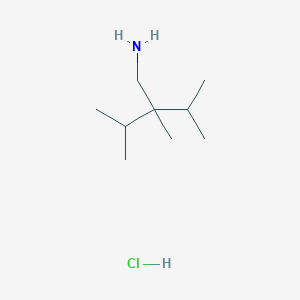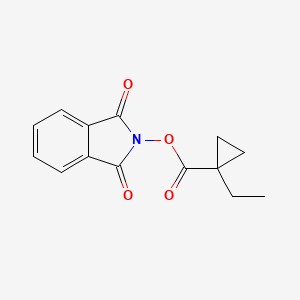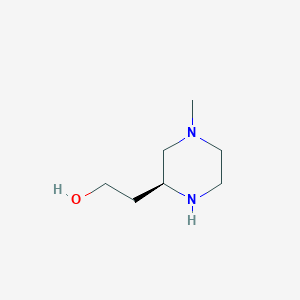
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a sulfamoyl group attached to a benzoate ester. It has garnered significant attention in scientific research and industry due to its versatile properties.
Preparation Methods
The synthesis of Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate typically involves several stepsThe reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate: Similar structure but different positioning of the functional groups.
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate: Another isomer with a different arrangement of the bromine and fluorine atoms.
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate: A compound with a similar molecular formula but different structural configuration.
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and its resulting chemical and biological properties.
Properties
Molecular Formula |
C8H7BrFNO4S |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(10)3-6(7(5)9)16(11,13)14/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
HQPIDCPDWHTXRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
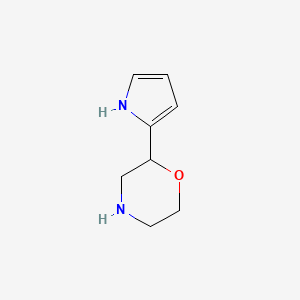
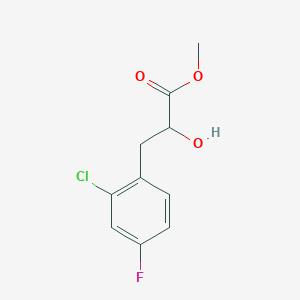
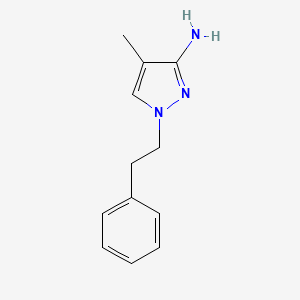
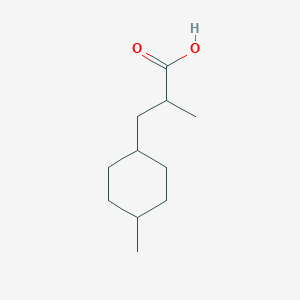
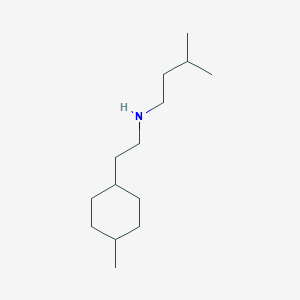
![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
